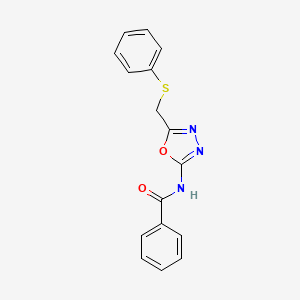

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

説明

N-(5-((Phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide group linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a (phenylthio)methyl moiety. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,3,4-oxadiazoles, which are known for their enzyme inhibitory, antimicrobial, and anticancer properties.

特性

IUPAC Name |

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(21-16)11-22-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQDEXQKEXXZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the phenylthio methyl group and the benzamide moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The phenylthio methyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves the acylation of the oxadiazole ring with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the use of automated systems for reagent addition and product isolation.

化学反応の分析

Types of Reactions

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio methyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under certain conditions to form a dihydro-oxadiazole derivative.

Substitution: The phenylthio methyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydro-oxadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide as an anticancer agent. The compound exhibits inhibitory activity against histone deacetylase 6 (HDAC6), which is implicated in various cancer types. By inhibiting HDAC6, this compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this functional group have been shown to exhibit activity against a range of bacteria and fungi. N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide has been evaluated for its efficacy against resistant strains of bacteria, demonstrating promising results that warrant further investigation .

Polymer Chemistry

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve material performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Photonic Applications

The unique electronic properties of oxadiazole derivatives make them suitable for photonic applications. N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide has been explored as a potential candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to improved light emission and energy conversion efficiencies .

Pesticide Development

The compound's biological activity extends to agricultural applications as well. Research indicates that N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide may serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact. Its efficacy against plant pathogens could lead to safer crop protection strategies .

Case Studies

作用機序

The mechanism of action of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The phenylthio methyl group can enhance the compound’s binding affinity and selectivity for its targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Thiophene and Bromo Derivatives

- N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) and N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) (): Structural Differences: Compound 25 replaces the phenylthio group with a thiophene ring, while 26 adds a bromine at the benzamide's para position. Synthesis: Both were synthesized via general procedures A/B with yields up to 60% (vs. unknown yield for the target compound). Physicochemical Properties: Melting points and solubility data are unavailable, but HPLC purity exceeds 95%, suggesting high stability .

Tetrahydronaphthalene Derivatives

Analogues with Alkyl/Arylthio Substituents

Alkylthio Derivatives as Enzyme Inhibitors

Ethylthio-Sulfonyl Derivative (6a) ():

Antifungal and Antimicrobial Analogues

LMM5 and LMM11 ():

- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide).

- Activity : Both inhibit Candida albicans by targeting thioredoxin reductase. LMM5 showed higher efficacy (50 µg/mL vs. LMM11’s 100 µg/mL), highlighting the role of sulfamoyl and aryl substituents in antifungal potency .

Methylthio Derivatives with Antiviral Activity ():

Anti-Inflammatory and Anticancer Analogues

Benzoxazole Derivatives (VIa-VIl) ():

- Structure : N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide.

- Activity : Compounds VId, VIe, and VIf reduced inflammation in rat models (p<0.0001), suggesting that electron-donating groups enhance anti-inflammatory effects .

HDAC Inhibitors ():

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogues

生物活性

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties. The mechanisms of action, structure-activity relationships (SAR), and relevant case studies will be discussed.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of oxadiazole derivatives, including N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide. This compound has shown significant activity against various bacterial strains, including Staphylococcus aureus (MRSA).

Key Findings:

- Minimum Inhibitory Concentrations (MICs): Compounds with similar structures have demonstrated MICs ranging from 0.06 μg/mL to 1 μg/mL against MRSA clinical isolates .

- Mechanism of Action: The antibacterial action is believed to involve multiple targets within bacterial cells, including interference with menaquinone biosynthesis and membrane depolarization .

Anticancer Activity

Research indicates that N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide may possess anticancer properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines.

Case Study:

- A study reported that specific oxadiazole derivatives exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant potency .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The presence of the oxadiazole ring is associated with enhanced radical scavenging activity.

Research Findings:

- Compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising antioxidant properties in vitro, suggesting their potential use in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activities of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide can be influenced by structural modifications.

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhances antimicrobial potency |

| Variations in the oxadiazole structure | Alters cytotoxicity against cancer cells |

| Presence of electron-withdrawing groups | Increases antioxidant capacity |

Comparative Analysis

When compared to other oxadiazole derivatives:

- N-benzimidazol-2yl benzamide analogues are known for their hypoglycemic effects.

- Pyridine-linked 1,2,4-oxadiazole benzamides exhibit significant pesticidal activities.

The unique structural attributes of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide contribute to its diverse biological profile .

The proposed mechanisms through which N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects include:

-

Antibacterial Mechanism:

- Inhibition of critical enzymes involved in bacterial growth.

- Disruption of cellular membrane integrity leading to cell death.

-

Anticancer Mechanism:

- Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Inhibition of tumor proliferation by targeting specific oncogenic pathways.

-

Antioxidant Mechanism:

- Scavenging free radicals and reducing oxidative stress markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。